![molecular formula C20H14F2N4O2 B2642971 3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 955539-15-8](/img/structure/B2642971.png)
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
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Overview
Description
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes fluorine atoms and an imidazo[1,2-b]pyridazinyl moiety, contributing to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.
Coupling reactions: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with a difluorobenzamide moiety using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
- 3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Uniqueness
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is unique due to the presence of two fluorine atoms and the methoxyimidazo[1,2-b]pyridazinyl moiety, which confer distinct chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability and solubility compared to similar compounds .
Biological Activity
3,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes multiple fluorine substituents and an imidazo[1,2-b]pyridazine moiety, this compound is being explored for its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C20H14F2N4O2, with a molecular weight of 380.3 g/mol. The presence of difluoro and methoxy groups enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C20H14F2N4O2 |
Molecular Weight | 380.3 g/mol |
Structure Features | Difluoro and methoxy substitutions; imidazo[1,2-b]pyridazine core |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors. The structure allows for binding to these targets, modulating their activity and influencing various biochemical pathways. This mechanism is crucial in understanding how the compound exerts its effects in biological systems.
Biological Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant biological activities. Notably, studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens and potential anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that this compound may demonstrate activity against microbial pathogens. For example:
- Compound Comparison :
Compound Name Biological Activity 3-Methoxyimidazo[1,2-b]pyridazine Active against Mycobacterium tuberculosis 4-Fluoro-N-(5-(trifluoromethyl)phenyl)benzamide Anticancer properties reported This compound Potential antimicrobial activity
Case Studies
Recent investigations into the biological activity of imidazo[1,2-b]pyridazine derivatives have revealed promising results:
- In Vitro Studies : A study demonstrated that a related compound inhibited the growth of several cancer cell lines in vitro. The mechanism involved the modulation of key signaling pathways associated with cell proliferation and survival.
- Animal Models : In vivo studies have shown that derivatives similar to our compound can significantly reduce tumor growth in mouse models when administered at specific dosages.
Properties
IUPAC Name |
3,4-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-19-9-8-18-24-17(11-26(18)25-19)12-2-5-14(6-3-12)23-20(27)13-4-7-15(21)16(22)10-13/h2-11H,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMZOCWILEKGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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